Carbaryl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

0.01 % (NIOSH, 2024)

Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C)

In water, 110 mg/L at 22 °C

Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor)

0.01%

Canonical SMILES

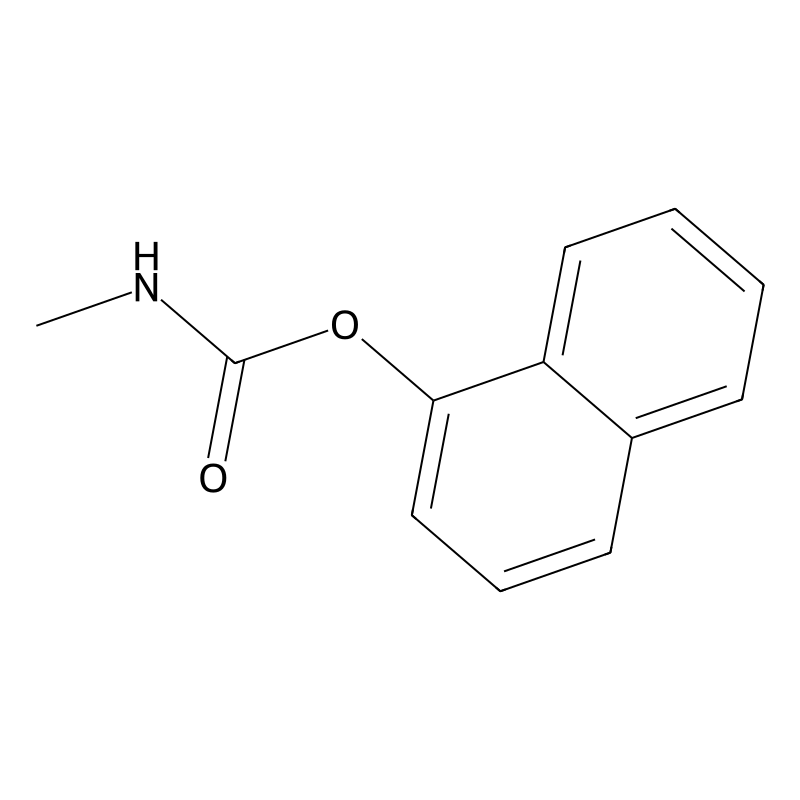

Carbaryl is a carbamate ester obtained by the formal condensation of 1-naphthol with methylcarbamic acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical and a plant growth retardant. It is a carbamate ester and a member of naphthalenes. It is functionally related to a methylcarbamic acid and a 1-naphthol.

Carbaryl is an insecticide used on a variety of crops. Acute (short-term) and chronic (long-term) occupational exposure of humans to carbaryl has been observed to cause cholinesterase inhibition, and reduced levels of this enzyme in the blood cause neurological effects. These effects appear to be reversible upon discontinuation of exposure. Headaches, memory loss, muscle weakness and cramps, and anorexia are caused by prolonged low-level exposure to carbaryl resulting from cholinesterase inhibition. EPA has classified carbaryl as a Group D, not classifiable as to human carcinogenicity.

Carbaril is a synthetic carbamate acetylcholinesterase inhibitor and suspected endocrine disruptor that is used as a pesticide. It is characterized as a toxic, white-grey odorless solid, and exposure occurs by inhalation, ingestion, or contact.

Carbaryl can cause cancer according to The Environmental Protection Agency (EPA). It can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to The National Institute for Occupational Safety and Health (NIOSH).

Carbaril is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

A carbamate insecticide and parasiticide. It is a potent anticholinesterase agent belonging to the carbamate group of reversible cholinesterase inhibitors. It has a particularly low toxicity from dermal absorption and is used for control of head lice in some countries.

Carbaryl, chemically known as 1-naphthyl methylcarbamate, is a member of the carbamate family predominantly utilized as an insecticide. Discovered by Union Carbide and introduced commercially in 1958, it has been widely used for agricultural and veterinary purposes. It appears as a white crystalline solid and was historically marketed under the brand name Sevin. While effective against various pests, carbaryl is also known for its toxicity to beneficial insects, including honeybees, and has been banned in several regions, including the European Union due to environmental concerns .

Carbaryl can be synthesized through two primary methods:

- Direct Reaction: The most common method involves the direct reaction of methyl isocyanate with 1-naphthol:

- Phosgene Method: An alternative method treats 1-naphthol with phosgene to produce 1-naphthylchloroformate, which is then reacted with methylamine to yield carbaryl. This method is considered safer as it avoids the hazards associated with methyl isocyanate .

Carbaryl functions as a cholinesterase inhibitor, impacting the nervous system of insects. By preventing the breakdown of acetylcholine, it leads to overstimulation of nerve impulses, ultimately causing paralysis and death in targeted pests. In mammals, while it is metabolized and excreted relatively quickly, chronic exposure can result in neurological symptoms due to prolonged cholinesterase inhibition . Studies have indicated that carbaryl may also act as a plant growth regulator, although its exact mechanism remains unclear .

The synthesis of carbaryl can be summarized as follows:

- Methyl Isocyanate Method: Directly combines methyl isocyanate with 1-naphthol.

- Phosgene Method: Involves treating 1-naphthol with phosgene to form an intermediate, followed by reaction with methylamine.

Both methods yield carbaryl but vary in safety and environmental impact due to the use of hazardous materials like methyl isocyanate .

Carbaryl has diverse applications:

- Agricultural Use: Employed on over 100 crops including fruits, vegetables, and ornamentals.

- Veterinary Use: Utilized in products like Carylderm shampoo for head lice treatment.

- Ecological Impact: While effective against pests like mosquitoes, it also poses risks to non-target species such as beneficial insects and aquatic organisms .

Carbaryl's interactions primarily involve its effects on cholinesterase activity. Acute exposure leads to symptoms such as nausea, muscle weakness, and respiratory failure due to impaired nerve function. Chronic exposure has been linked to cognitive deficits and reproductive issues in animal studies. Notably, children are at greater risk due to behavioral factors that increase exposure likelihood .

Several compounds exhibit similar insecticidal properties to carbaryl but differ in their chemical structure and environmental impact:

| Compound | Chemical Structure | Mechanism of Action | Environmental Impact |

|---|---|---|---|

| Methomyl | Thiomethylcarbamate | Cholinesterase inhibitor | Highly toxic to aquatic life |

| Aldicarb | Carbamate derivative | Cholinesterase inhibitor | Highly persistent in soil |

| Propoxur | Carbamate derivative | Cholinesterase inhibitor | Moderate persistence |

| Dimethoate | Organophosphate | Acetylcholinesterase inhibitor | Highly toxic to beneficial insects |

| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Less toxic than other organophosphates |

Carbaryl's unique position lies in its rapid detoxification in vertebrates compared to other compounds that tend to persist longer in the environment or bioaccumulate .

IUPAC Nomenclature and Molecular Formula

Carbaryl is systematically named naphthalen-1-yl methylcarbamate, reflecting its structure as a carbamate ester derived from 1-naphthol and methylcarbamic acid [1] [4]. Its molecular formula, C₁₂H₁₁NO₂, corresponds to a molecular weight of 201.22 g/mol [2] [4]. The compound’s backbone consists of a naphthalene ring linked to a methylcarbamate group (Figure 1), with the carbamate functional group (-OCONHCH₃) critical for its insecticidal activity [1].

Table 1: Key Identifiers of Carbaryl

| Property | Value |

|---|---|

| IUPAC Name | Naphthalen-1-yl methylcarbamate |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Registry Number | 63-25-2 |

Crystallographic Properties and Conformational Analysis

Carbaryl crystallizes as a white crystalline solid with a melting point of 142–146°C and a density of 1.232 g/cm³ [2] [4]. While detailed X-ray crystallographic data (e.g., unit cell parameters or space group) remain unreported in the literature, its crystalline form suggests a tightly packed lattice stabilized by intermolecular hydrogen bonds involving the carbamate group’s N-H and carbonyl oxygen [1].

Conformational analyses of carbamates generally indicate planarity of the carbamate group (-OCONH-) due to resonance stabilization. In Carbaryl, this planarity likely facilitates π-π stacking interactions between adjacent naphthalene rings, contributing to its crystalline stability [1]. The naphthalene moiety adopts a nearly coplanar arrangement with the carbamate group, minimizing steric hindrance and optimizing molecular packing [4].

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The aromatic protons of the naphthalene ring resonate between δ 7.2–8.3 ppm, characteristic of deshielded aromatic hydrogens. The methyl group attached to the nitrogen atom appears as a singlet near δ 3.0 ppm [1] [4].

- ¹³C NMR: Key signals include the carbonyl carbon at δ 155–160 ppm and the methyl carbon at δ 30–35 ppm. Aromatic carbons span δ 120–140 ppm [4].

Infrared (IR) Spectroscopy

Carbaryl’s IR spectrum features:

- A strong C=O stretch at ~1,700 cm⁻¹ (carbamate carbonyl).

- N-H stretching vibrations at ~3,300 cm⁻¹.

- Aromatic C-H stretches near 3,050 cm⁻¹ and ring deformation modes at 1,450–1,600 cm⁻¹ [1] [4].

Mass Spectrometry

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 201.22 (C₁₂H₁₁NO₂⁺). Fragmentation patterns include:

- Loss of the methylcarbamate group (m/z 144, C₁₁H₉⁺).

- Further decomposition to naphthalene (m/z 128, C₁₀H₈⁺) [2] [4].

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.2–8.3 (aromatic H), δ 3.0 (N-CH₃) |

| ¹³C NMR | δ 155–160 (C=O), δ 30–35 (N-CH₃) |

| IR | 1,700 cm⁻¹ (C=O), 3,300 cm⁻¹ (N-H) |

| Mass Spec | m/z 201.22 (M⁺), m/z 144 (C₁₁H₉⁺) |

Industrial carbaryl production primarily relies on phosgene-based synthetic routes that utilize 1-naphthol as the key aromatic starting material. The most widely implemented commercial process involves the reaction of 1-naphthol with phosgene and methylamine in a controlled aqueous environment [1] [2].

The primary industrial route employs a single-step synthesis where 1-naphthol is simultaneously treated with gaseous phosgene and methylamine in an aqueous suspension. This process operates under carefully controlled conditions with an alkaline base maintaining a pH of 8-12 at temperatures between 20-25°C [3]. The reaction typically requires 1-4 equivalents of alkaline base, preferably sodium or potassium hydroxide, with approximately 2 moles of methylamine per mole of 1-naphthol [3].

The phosgene-based route can be represented by the following chemical transformation: 1-naphthol reacts with phosgene to form 1-naphthylchloroformate, which subsequently undergoes nucleophilic substitution with methylamine to yield carbaryl [1] [4]. This process demonstrates high efficiency with reaction times ranging from 30 minutes to 6 hours, depending on temperature and reactant concentrations [3].

An alternative two-step phosgene process involves the initial formation of 1-naphthylchloroformate through the reaction of 1-naphthol with excess phosgene, followed by conversion to carbaryl through reaction with methylamine [1] [5]. This approach avoids the direct handling of methyl isocyanate, thereby reducing the associated safety hazards while maintaining industrial viability [1] [5].

Industrial implementation of phosgene-based processes requires stringent safety measures due to the highly toxic nature of phosgene. Manufacturing facilities must maintain specialized equipment designed to handle corrosive hydrogen chloride byproducts and implement comprehensive containment systems [6]. The Bhopal manufacturing process consisted of three distinct sections: methylcarbamoyl chloride synthesis, methylcarbamoyl chloride pyrolysis, and carbaryl synthesis, each requiring precise process control [6].

Alternative Synthetic Pathways: Isocyanate Reactions

The methyl isocyanate route represents the most economically viable alternative to direct phosgene processes for carbaryl production. This method involves the direct reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst, typically operating under mild conditions [1] [2].

All approved commercial sources of carbaryl utilize the same fundamental process wherein 1-naphthol reacts with methyl isocyanate in the presence of a catalyst to produce carbaryl at purities exceeding 980 grams per kilogram [2]. The reaction proceeds via nucleophilic attack of the naphthol hydroxyl group on the electrophilic carbon of methyl isocyanate, forming the characteristic carbamate linkage [1] [7].

The methyl isocyanate synthesis itself involves the reaction of monomethylamine with phosgene under elevated temperatures. Phosgene preheated to 205°C combines with monomethylamine at 240°C in a molar ratio of 1.25:1, with excess phosgene required to prevent methylamine hydrochloride formation [6]. The resulting methylcarbamoyl chloride undergoes thermal decomposition to yield methyl isocyanate and hydrogen chloride [6].

Recent developments in isocyanate chemistry have explored non-phosgene routes through carbamate thermal decomposition. The dimethyl carbonate method offers an environmentally friendlier approach, utilizing dimethyl carbonate as a carbonylation reagent that structurally resembles phosgene while lacking chloride ions [8]. This process involves the synthesis of carbamate intermediates from nitro or amine compounds with carbon monoxide, followed by thermal decomposition to produce isocyanates [8].

Alternative synthetic approaches include the use of triphosgene as a safer phosgene substitute. The triphosgene route involves the preparation of naphthyl chloroformate as an intermediate, which subsequently reacts with methylamine to produce carbaryl [9]. This method avoids the direct use of highly toxic phosgene and isocyanates while maintaining synthetic efficiency [9].

Research laboratories have developed novel synthetic pathways that completely avoid methyl isocyanate intermediates. One such approach utilizes 4-nitrophenyl carbamate as an intermediate in a two-step reaction sequence, enabling access to carbaryl and its derivatives without the associated toxicity concerns [10]. This method proves particularly valuable for structure-activity relationship studies in academic settings [10].

Purification Techniques and Quality Control Standards

Industrial carbaryl purification employs crystallization as the primary technique to achieve the required technical grade purity. The crude carbaryl product undergoes recrystallization from appropriate solvents to attain the minimum 980 grams per kilogram purity specification mandated by international standards [2] [11].

The crystallization process begins with the dissolution of crude carbaryl in suitable organic solvents, followed by controlled cooling to induce crystal formation. The resulting crystalline material exhibits a white to cream-colored appearance and maintains essential odorless characteristics [11] [12]. Technical grade carbaryl must comply with strict physical specifications, including a melting point of 142°C and a crystalline solid form free from visible extraneous matter [11] [12].

Quality control protocols for carbaryl production encompass comprehensive analytical testing procedures. High-performance liquid chromatography with ultraviolet detection serves as the primary method for active ingredient determination, following CIPAC (Collaborative International Pesticides Analytical Council) method 26/TC/M/3 [11]. Identity confirmation utilizes multiple analytical techniques including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry [11].

Water content determination employs Karl Fischer titration to ensure moisture levels remain below 0.1% by mass, critical for maintaining product stability during storage [12]. Volatile matter content is assessed through loss on drying procedures, with specifications requiring less than 0.5% by mass [12]. Acidity and alkalinity measurements utilize acid-base titration methods to maintain pH stability, with maximum limits of 0.05% by mass calculated as sulfuric acid and sodium hydroxide equivalents respectively [12].

Impurity control represents a crucial aspect of carbaryl quality assurance. Technical specifications limit 1-naphthol content to maximum 0.5 grams per kilogram, while 2-naphthol and 2-naphthyl methylcarbamate must not exceed 0.5 grams per kilogram each [11]. These impurity limits ensure product efficacy and prevent potential toxicological concerns associated with manufacturing byproducts [11].

Advanced purification techniques include solvent extraction and washing procedures to remove reaction byproducts and unreacted starting materials. The manufacturing process incorporates multiple purification stages, including intermediate purification through solvent extraction and final crystallization to achieve the required purity specifications [2]. Quality control testing occurs at each stage to ensure batch consistency and compliance with international standards [2].

Storage and packaging protocols maintain product integrity through moisture-proof containers and appropriate labeling. The technical material requires protection from alkaline conditions, which can cause hydrolytic degradation, while remaining stable under normal storage conditions when protected from moisture [11] [13]. Shelf life studies demonstrate product stability when stored according to specified conditions, supporting the established expiration dating [11].

Physical Description

White or gray, odorless solid. [pesticide]; [NIOSH]

ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS.

White or gray, odorless solid.

White or gray, odorless solid. [pesticide]

Color/Form

White or gray ... solid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

decomposes

Flash Point

Heavy Atom Count

Density

1.228 g/cu cm at 25 °C

1.2 g/cm³

1.23

Odor

Decomposition

...Decomposes below boiling point.

Melting Point

145 °C

142 °C

293 °F

UNII

Therapeutic Uses

/VETERINARY ANIMALS/ To control fleas, lice, ticks, & mites on animals, poultry, & premises, incl sarcoptic mange on buffaloes; lice, ticks, & mange mites on cattle; fleas & resistant fleas on dogs; & fowl mites, lice, & fleas on poultry.

Medication (Vet): Ectoparasiticide

Vapor Pressure

0.00000136 [mmHg]

Vapor pressure: 0.002 mm Hg at 40 °C

1.36X10-6 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

<0.00004 mmHg at 77 °F

(77 °F): <0.00004 mmHg

Absorption Distribution and Excretion

Excretion--retention of ... carbaryl labeled in 3 different positions ... studied 48 hr after ip admin to rats. 65% of (14)C of carbonyl-(14)C-carbaryl was excreted in urine, 25% in expired air, 2% in feces, & 10% was retained ... highest levels of (14)C were present in liver, kidneys, heart, & corpuscles (erythrocytes & leukocytes). 58% of (14)C of n-methyl-(14)C-carbaryl was excreted in urine, 12% in expired air, 4% in feces, & 13% was retained ... (14)C was maximal in liver, kidneys, heart, lungs, & spleen, organs with high blood flow. 77% of (14)C of naphthyl-(14)C-carbaryl was excreted in urine, 9% in feces, & 7% was retained ... levels of (14)C in tissue were highest in kidneys, spleen, bone, & fat ... about 50% of (14)C had been excreted in 4 hr ... .

Of oral dose of (1-naphthyl-1-(14)C)-N-methylcarbamate given to rats, 53% & 82% were absorbed after 20 min & 1 hr, respectively. Carbaryl is absorbed very rapidly from lung, 2.5 times faster than from small intestine.

(14)C-carbaryl labeled in n-methyl group has been found in fetuses of pregnant rats, & mice. ... Autoradiographic study of (14)C-methyl-carbaryl in pregnant rat has shown that radiolabel was localized in eye, liver, & brain of fetus.

For more Absorption, Distribution and Excretion (Complete) data for CARBARYL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Of the metabolites identified in livestock commodities, five are considered significant ... : carbaryl; 5,6-dihydro-5,6-dihydroxy carbaryl; and 5-methoxy-6-hydroxy carbaryl and all residues which can be hydrolyzed to carbaryl, 5,6-dihydro-5,6-dihydroxy carbaryl, or 5-methoxy-6-hydroxy carbaryl under acidic conditions. The /EPA/ included these compounds in the dietary risk assessment for carbaryl, and in the reassessment of carbaryl tolerances for livestock commodities only.

Single oral dose of carbaryl was admin to rats. After extraction of ... urine, column & TLC chromotography, tentative identification was made for 1,5-naphthalenediol with small amt of carbaryl, 5-hydroxycarbaryl, & trace of n-hydroxymethylcarbaryl was also present. A major metab ... identified as 5,6-dihydro-5,6-dihydroxycarbaryl, was found free (1.4% of the dose) & as the glucuronide (10.5% of the dose). Naphthyl glucuronide & sulfate were also observed.

In urine of rats in addn to 1-naphthol, 1-naphthyl methylcarbamate N-glucuronide, 1-naphthyl methylimido-carbonate O-glucuronide, 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, 1-naphthyl sulfate, 4-(methylcarbamoyloxy)-1-naphthyl sulfate, 3 unidentified cmpd & cmpd believed to be 1-naphthyl N-hydroxymethylcarbamate were observed. Similar results were observed with guinea pigs.

For more Metabolism/Metabolites (Complete) data for CARBARYL (17 total), please visit the HSDB record page.

Carbaryl has known human metabolites that include 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol.

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

INSECTICIDES

Methods of Manufacturing

In a first step, sodium 1-naphthoxide is reacted with phosgene ... and in a second step that intermediate is reacted with methylamine to give 1-naphthyl-N-methyl carbamate.

Synthesized directly from 1-naphthol and methyl isocyanate or from naphthyl chloroformate (1-naphthol and phosgene) plus methylamine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Carbaryl (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Carbaryl is a carbamate insecticide and molluscide that was first registered in 1959 for use on cotton. Carbaryl has many trade names, but is most commonly known as Sevin.

Compatible with most other pesticides except those strongly alkaline such as bordeaux mixt or lime sulfur, decomp to form alpha-naphthol.

Crude or semirefined coal tar or petroleum naphthalene can be used for carbaryl manufacture.

Analytic Laboratory Methods

DETERMINATION OF SOME CARBAMATE PESTICIDES, INCLUDING CARBARYL, IN WATER & SOIL BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. AVERAGE RECOVERIES FROM THE HPLC COLUMN WERE GREATER THAN 80% FOR WATER & SOIL SAMPLES WITH SOME EXCEPTIONS.

Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: carbaryl; Matrix: ground water and finished drinking water; Detection Limit: 2 ug/L.

Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: carbaryl; Matrix: finished drinking water; Detection Limit: 0.045 ug/L.

For more Analytic Laboratory Methods (Complete) data for CARBARYL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for the determination of total 1-naphthol in urine by colorimetry. Conjugated 1-naphthol in urine is released by acid hydrolysis & the free substance is extracted into an organic solvent. The solvent is removed by evaporation & the residue dissolved in methanolic alkali. The 1-naphthol is reacted with p-nitrobenzene diazonium fluoroborate & the resulting color determined spectrophotometrically at 590 nm. Calculation is based on a response factor derived from a standard curve. A quality control specimen containing 2 mg/l 1-naphthnol is analyzed daily. Sensitivity, 0.2 mg/l; linearity, 0.5 to 16 mg/l; coefficient of variation, not established; relative recovery, not established. Interferences: Urinary 1-naphthol concn have not exceeded 0.3 mg/l in healthy unexposed subjects. Concentrations in excess of 4 mg/l may be considered to represent significant exposure to carbaryl.

Storage Conditions

KEEP IN COOL, DRY PLACE. STORE AWAY FROM FEED & FOODSTUFFS. KEEP OUT OF REACH OF CHILDREN.

Interactions

The influence of cimetidine on the pharmacokinetic and pharmacodynamic response to the insecticide carbaryl has been investigated in isolated human erythrocytes (red blood cells; RBC) and after oral administration of 1 mg/kg carbaryl to four normal subjects in the absence or presence of cimetidine (300 mg, 8/hr for 3 days). Carbaryl induced a concentration-dependent reduction of isolated RBC acetylcholinesterase activity requiring 1 ug/mL to achieve 20% inhibition. Cimetidine also induced a dose-dependent inhibition of RBC acetylcholinesterase activity, but at 40-fold higher concentrations. At high concentrations, cimetidine was additive to carbaryl-induced inhibition of RBC acetylcholinesterase, but exhibited no effect at the therapeutically relevant concentrations (10 ug/mL). After oral carbaryl administration to normal subjects, plasma concentrations rapidly rose to a peak, then declined with a half-life of 0.79 +/- 0.47 hr. Oral carbaryl clearance was 5.4 +/- 2.0 L/min. Peak plasma carbaryl concentrations were associated with 27% inhibition of RBC acetylcholinesterase activity, and the concentration associated with a reduction of RBC acetylcholinesterase activity of 20% was 0.02 microgram/ml. The terminal half-life for the dynamic response was 2.6 +/- 1.5 hr. After pretreatment with cimetidine, peak plasma carbaryl concentrations doubled and clearance was reduced (to 2.5 +/- 1.5 L/min) (P<0.05). However, half-life remained unchanged. Despite increased carbaryl levels, the maximum inhibition of RBC acetylcholinesterase activity was significantly reduced, and the concentration of carbaryl required to achieve 20% inhibition of RBC acetylcholinesterase activity was increased to approximately 0.5 ug/mL. These results are consistent with the hypothesis that carbaryl is metabolized by drug-metabolizing enzymes that can be inhibited by cimetidine.

The administration of 2-pyridine aldoxime methyl chloride (2-PAM Cl) is a standard part of the regimen for treatment of human overexposure to many organophosphorus pesticides and nerve agents. However, some literature references indicate that poisoning by carbaryl (1-naphthyl N-methyl carbamate), an insecticide in everyday use, is aggravated by the administration of 2-PAM Cl. This effect has been reported in the mouse, rat, dog and man. ... The inhibition of both eel acetylcholinesterase (eel AChE, EC 3.1.1.7) and human serum cholinesterase (human BuChE, EC 3.1.1.8) by carbaryl was enhanced by several oximes. Based on 95% confidence limits the rank order of potentiation with eel AChE was TMB-4 = Toxogonin > HS-6 = HI-6 > 2-PAM Cl. By the same criterion, the rank order of potentiation with human BuChE was TMB-4 > Toxogonin > HS-6 = 2-PAM Cl. Carbaryl-challenged mice also reflected a potentiation since TMB-4 exacerbated the toxicity more than 2-PAM Cl. Our hypothesis is that certain oximes act as allosteric effectors of cholinesterases in carbaryl poisoning, resulting in enhanced inhibition rates and potentiation of carbaryl toxicity.

Antidiuretic agent diazoxide ... incr 20-fold toxicity of carbaryl in pig.

For more Interactions (Complete) data for CARBARYL (13 total), please visit the HSDB record page.

Stability Shelf Life

UNSTABLE ABOVE 70 °C

Stable under neutral and weakly acidic conditions.

Dates

Core-shell magnetic Ag-molecularly imprinted composite for surface enhanced Raman scattering detection of carbaryl

Emily C Cheshari, Xiaohui Ren, Xin LiPMID: 33417510 DOI: 10.1080/03601234.2020.1869476

Abstract

Surface-enhanced Raman scattering (SERS) is a promising technique for rapid detection of pesticide residues. However, conventional SERS substrates require extraction processes which are time consuming and they also lack selectivity, stability and reproducibility. Herein, we present a multifunctional stable zero-valent iron based core-shell substrate. It combines magnetic separation, selective adsorption by molecular imprinting technique and sensitive detection of carbaryl by SERS. The core-shell substrate was successfully prepared by immobilizing silver on the surface of zero-valent iron microspheres. Subsequent molecular imprinting on the bimetallic magnetic silver microspheres ensured selective removal and detection. The substrate exhibited magnetization saturation of 8.89 emu/g providing efficient analyte separation. It showed high sensitivity and selectivity toward carbaryl detection to nanomolar concentration level. Linear regression models for peaks at Raman shift 1599 cmand 2233 cm

demonstrated a good linear fit with R

=0.9738 and R

=0.8952 respectively. The composite was successfully applied on spiked water samples resulting in average recovery rate of 89%. The findings of this study demonstrate great substrate potential for application in separation and detection of trace quantities of chemical contaminants for environment safety and protection.

A copper nanoparticle-based electrochemical immunosensor for carbaryl detection

Elena V Dorozhko, Anna S Gashevskay, Elena I Korotkova, Jiri Barek, Vlastimil Vyskocil, Sergei A Eremin, Evgeny V Galunin, Muhammad SaqibPMID: 33773707 DOI: 10.1016/j.talanta.2021.122174

Abstract

A hapten-protein conjugate with copper nanoparticles (Hap-Car-BSA@CuNPs) was first synthesized in the present work for the determination of carbaryl. The copper nanoparticles (CuNPs) of the conjugate were used as electrochemical labels in the direct solid-phase competitive determination of carbaryl residues in flour from different crops. The signal was read by linear sweep anodic stripping voltammetry (LSASV) of copper (through the electrochemical stripping of accumulated elemental copper) on a gold-graphite electrode (GGE). To form a recognition receptor layer of monoclonal antibodies against the carbaryl on the surface of the GGE, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxy-2,5-pyrrolidinedione (NHS) were used as the best covalent cross-linkers. The concentrations of the antibodies and the Hap-Car-BSA@CuNPs conjugate were optimized for carbaryl detection by the electrochemical immunosensor. The electrochemical immunosensor can be used for highly sensitive determination of carbaryl residues in flour samples in the concentration range 0.8-32.3 μg·kg, with a limit of detection 0.08 μg·kg

. The present work paves the path for a novel method for monitoring carbaryl in other food products, drinks, and soil samples.

Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in

Yidong Zhou, Zhijian Ke, Hangting Ye, Mengting Hong, Yifei Xu, Mingliang Zhang, Wankui Jiang, Qing HongPMID: 33264024 DOI: 10.1021/acs.jafc.0c03845

Abstract

Carbaryl is a widely used carbamate pesticide in agriculture. The strainsp. X9 possesses the typical carbaryl degradation pathway in which carbaryl is mineralized via 1-naphthol, salicylate, and gentisate. In this study, we cloned a carbaryl hydrolase gene

and a novel two-component 1-naphthol hydroxylase gene

. CehA mediates carbaryl hydrolysis to 1-naphthol and CehC1, an FMNH

or FADH

-dependent monooxygenase belonging to the HpaB superfamily, and hydroxylates 1-naphthol in the presence of reduced nicotinamide-adenine dinucleotide (FMN)/flavin adenine dinucleotide (FAD), and the reductase CehC2. CehC1 has the highest amino acid similarity (58%) with the oxygenase component of a two-component 4-nitrophenol 2-monooxygenase, while CehC2 has the highest amino acid similarity (46%) with its reductase component. CehC1C2 could utilize both FAD and FMN as the cofactor during the hydroxylation, although higher catalytic activity was observed with FAD as the cofactor. The optimal molar ratio of CehC1 to CehC2 was 2:1. The

and

/

values of CehC1 for 1-naphthol were 74.71 ± 16.07 μM and (8.29 ± 2.44) × 10

s

·μM

, respectively. Moreover, the enzyme activities and substrate spectrum between CehC1C2 and previously reported 1-naphthol hydroxylase McbC were compared. The results suggested that McbC had a higher 1-naphthol hydroxylation activity, while CehC1C2 had a broader substrate spectrum.

A ratiometric fluorescence nanoprobe using CdTe QDs for fast detection of carbaryl insecticide in apple

F Shahdost-Fard, N Fahimi-Kashani, M R Hormozi-NezhadPMID: 33076086 DOI: 10.1016/j.talanta.2020.121467

Abstract

In this study, a novel, simple and sensitive ratiometric fluorescence method is presented for the detection of very low quantities of the carbaryl in Iranian apple using cadmium telluride quantum dots (CdTe QDs) nanoprobe. The principle of the proposed strategy relies on the rapid hydrolysis of the carbaryl under an alkaline condition and production of the 1-naphthol with a blue emission at 470 nm. Besides, using the CdTe QDs with a yellow emission at 580 nm, as a reference, improves the visual tracking of carbaryl through changes in color tonality. The herein described methodology is applied for enzyme-free visual detection of carbaryl with satisfactory results in the presence of other common pesticides in Iranian apple sample. Additionally, the calculated limit of detection (LOD) of 0.12 ng mLfor carbaryl is much lower than the maximum residue limits of carbaryl warned value reported by the European Union and United States pesticides database, which is so promising for carbaryl sensing in the monitoring of fruits. Furthermore, the ability of the proposed method for the detection of carbaryl residues in Iranian apple was confirmed by the high-performance liquid chromatography (HPLC) method as a standard method through statistical analysis. This fast and highly sensitive naked-eye ratiometric sensor may hold great promise to provide the technical support for the rapid and valid detection of other targets in food safety fields.

Pesticide tolerance induced by a generalized stress response in wood frogs (Rana sylvatica)

Logan S Billet, Jason T HovermanPMID: 32936363 DOI: 10.1007/s10646-020-02277-2

Abstract

Increasing evidence suggests that phenotypic plasticity can play a critical role in ecotoxicology. More specifically, induced pesticide tolerance, in which populations exposed to a contaminant show increased tolerance to the contaminants later, has been documented in multiple taxa. However, the physiological mechanisms of induced tolerance remain unclear. We hypothesized that induced pesticide tolerance is the result of a generalized stress response based on previous studies showing that both natural stressors and anthropogenic stressors can induce tolerance to pesticides. We tested this hypothesis by first exposing larval wood frogs (Rana sylvatica) to either an anthropogenic stressor (sublethal carbaryl concentration), a natural stressor (cues from a caged predator), or a simulated stressor via exogenous exposure to the stress hormone corticosterone (125 nM). We also included treatments that inhibited corticosterone synthesis with the compound metyrapone (MTP). We then exposed the larvae to a lethal carbaryl treatment to assess time to death. We found that prior exposure to 125 nM of exogenous CORT and predator cues induced tolerance to a lethal concentration of carbaryl through a slight delay in time to death. Pre-exposure to sublethal carbaryl, as well as MTP alone or in combination with predator cues, did not induce tolerance to the lethal carbaryl concentration relative to the ethanol vehicle control treatment. Our study provides evidence that pesticide tolerance can be induced by a generalized stress response both in the presence and absence (exogenous CORT) of specific cues and highlights the importance of considering physiological ecology and environmental context in ecotoxicology.Digital image colorimetry detection of carbaryl in food samples based on liquid phase microextraction coupled with a microfluidic thread-based analytical device

Xu Jing, Huihui Wang, Xin Huang, Zhenjia Chen, Junling Zhu, Xiaowen WangPMID: 32916534 DOI: 10.1016/j.foodchem.2020.127971

Abstract

This research used a digital image colorimetry (DIC) method to detect carbaryl in food samples using effervescence-assisted liquid phase microextraction based on solidification of switchable hydrophilicity solvent combined with a microfluidic thread-based analytical device (EA-LPME-SSHS-μTAD). 1-naphthol, the hydrolysate of carbaryl, was extracted into octanoic acid by the adjustment of pH values of the sample solution and separated through solidification in an ice bath. Then 1-naphthol contained in the extracted solution was coupled with 4-methoxybenzenediazonlum tetrafluoroborate (MBDF) fixed on the μTAD to produce tangerine compounds. The inherent colour variation was captured by a smartphone and processed to calculate the intensity (I). Under the optimal conditions, the limit of quantification was within 0.020-0.027 mg kg. The recovery was varied in the range from 92.3% to 105.9% with a relative standard deviation (RSD) below 5%. The developed method provides an alternative strategy to extract and detect pesticides for food samples.

McbG, a LysR Family Transcriptional Regulator, Activates the

Zhijian Ke, Yidong Zhou, Wankui Jiang, Mingliang Zhang, Hui Wang, Yijun Ren, Jiguo Qiu, Minggen Cheng, Qing HongPMID: 33579686 DOI: 10.1128/AEM.02970-20

Abstract

Although enzyme-encoding genes involved in the degradation of carbaryl have been reported insp. strain XWY-1, no regulator has been identified yet. In the

cluster responsible for the upstream pathway of carbaryl degradation (from carbaryl to salicylate), the

gene is constitutively expressed, while

is induced by 1-naphthol, the hydrolysis product of carbaryl by McbA. In this study, we identified McbG, a transcriptional activator of the

cluster. McbG is a 315-amino-acid protein with a molecular mass of 35.7 kDa. It belongs to the LysR family of transcriptional regulators and shows 28.48% identity to the pentachlorophenol (PCP) degradation transcriptional activation protein PcpR from

ATCC 39723. Gene disruption and complementation studies reveal that

is essential for transcription of the

cluster in response to 1-naphthol in strain XWY-1. The results of the electrophoretic mobility shift assay (EMSA) and DNase I footprinting show that McbG binds to the 25-bp motif in the

promoter area. The palindromic sequence TATCGATA within the motif is essential for McbG binding. The binding site is located between the -10 box and the transcription start site. In addition, McbG can repress its own transcription. The EMSA results show that a 25-bp motif in the

promoter area plays an important role in McbG binding to the promoter of

This study reveals the regulatory mechanism for the upstream pathway of carbaryl degradation in strain XWY-1. The identification of McbG increases the variety of regulatory models within the LysR family of transcriptional regulators.

sp. strain XWY-1 is a carbaryl-degrading strain that utilizes carbaryl as the sole carbon and energy source for growth. The functional genes involved in the degradation of carbaryl have already been reported. However, the regulatory mechanism has not been investigated yet. Previous studies demonstrated that the

gene, responsible for hydrolysis of carbaryl to 1-naphthol, is constitutively expressed in strain XWY-1. In this study, we identified a LysR-type transcriptional regulator, McbG, which activates the

gene cluster responsible for the degradation of 1-naphthol to salicylate and represses its own transcription. The DNA binding site of McbG in the

promoter area contains a palindromic sequence, which affects the binding of McbG to DNA. These findings enhance our understanding of the mechanism of microbial degradation of carbaryl.

Substrate preference of carbamate hydrolase CehA reveals its environmental behavior

Wankui Jiang, Yali Liu, Zhijian Ke, Lu Zhang, Mingliang Zhang, Yidong Zhou, Hui Wang, Chenglong Wu, Jiguo Qiu, Qing HongPMID: 32835992 DOI: 10.1016/j.jhazmat.2020.123677

Abstract

The cehA gene is the earliest reported and most widely found carbaryl hydrolase gene. CehA detoxifies carbaryl and other carbamate pesticides via de-esterification. Currently, there is no systematic research available on substrate preference or the mechanism of CehA action in different hosts. In this study, we found that CehA from different hosts is highly conserved, with more than 99% amino acid sequence similarity, and that transposable elements exist in both the upstream and downstream regions of cehA. By introducing point mutations into the cehA gene of Sphingobium sp. CFD-1, we obtained and heterologously expressed all reported CehA(CehAS) encoding genes. Assays to determine enzymatic properties and substrate profiles of CehAS showed that each CehA has a significant substrate preference for different carbamate insecticides. Specifically, CehA152Phe/Leu determines the catalytic preference for bicyclic carbamate substrates (carbofuran, carbaryl), while CehA494Thr/Ala and 570Thr/Ile determine the preference for monocyclic carbamate substrates (isoprocarb, propoxur) and linear carbamate substrates (oxamyl, aldicarb), respectively. Considering the existence of transposable elements in the flanking regions of cehA, we speculate that the cehA hosts may have acquired the hydrolysis ability, as well as substrate preference for carbamate pesticides, through horizontal gene transfer and genetic copying errors.Bioactive microfluidic paper device for pesticide determination in waters

M D Fernández-Ramos, A L Ogunneye, N A A Babarinde, M M Erenas, L F Capitán-VallveyPMID: 32797872 DOI: 10.1016/j.talanta.2020.121108

Abstract

This work presents a new optical microfluidic paper biosensor for the detection of organophosphate pesticides and carbamate pesticides. The assay strip is composed of a paper support (1 × 17.6 mm) onto which acetylcholine esterase (AChE) and acetylcholine chloride (AChCl) are deposited, in such a way that there is a small hole between them that ensures that they only come into contact in the reaction zone when they are carried by a solution of the sample by lateral flow to the reaction zone containing bromocresol purple (BCP) as the pH indicator, immobilized by sol-gel. The sensor operates at room temperature and the rate of the inhibited reaction serves as an analytical signal, which is measured using a camera by quantifying the appropriate colour coordinate. Calibration curves were obtained for chlorpyrifos and carbaryl, with a useful concentration range from 0.24 to 20 μg Lfor carbaryl and from 2.00 to 45 μg L

for chlorpyrifos. The detection limits were 0.24 and 2.00 μg L

, respectively, and with reproducibility around 4.2-5.5%. The method was applied to the determination of pesticides in different water samples, with no sample preparation.

Monitoring of carbaryl and cypermethrin concentrations in water and soil in Southern Malawi

Charity Kanyika-Mbewe, Benard Thole, Rodgers Makwinja, Chikumbusko Chiziwa KaongaPMID: 32827100 DOI: 10.1007/s10661-020-08557-y